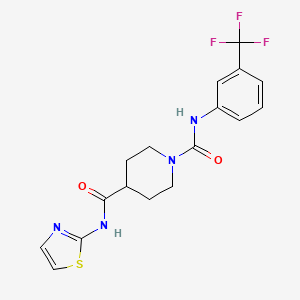

N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

4-N-(1,3-thiazol-2-yl)-1-N-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O2S/c18-17(19,20)12-2-1-3-13(10-12)22-16(26)24-7-4-11(5-8-24)14(25)23-15-21-6-9-27-15/h1-3,6,9-11H,4-5,7-8H2,(H,22,26)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWQCDNPQGNNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the thiazole and trifluoromethylphenyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these steps include thionyl chloride, trifluoromethylbenzene, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Insights :

- The trifluoromethyl group in the target compound may confer greater metabolic resistance compared to 8a’s chlorobenzyl group.

- Thiazole vs. pyridine-ethyl substituents suggest divergent binding affinities; thiazoles often enhance solubility and target engagement .

Urea Derivatives with Shared Substituent Motifs

describes urea-based compounds (11a–11o) featuring thiazol-2-yl and trifluoromethylphenyl groups. Notable analogs include:

Comparison with Target Compound :

- Core Structure: The target compound uses a dicarboxamide scaffold, whereas 11e–11o employ a urea linkage.

- Substituent Positioning : The meta-CF₃ group in 11e mirrors the target compound’s N1 substituent, suggesting shared steric and electronic profiles.

- Synthetic Efficiency : Yields for urea derivatives (85–88%) align with piperidine dicarboxamide analogs (e.g., 91% for 8a), indicating robust synthetic protocols for such substitutions .

Biological Activity

N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHFNOS

- Molecular Weight : 359.35 g/mol

- IUPAC Name : this compound

This structure indicates the presence of a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine have shown significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Bactericidal Effect | Biofilm Inhibition |

|---|---|---|---|

| N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine | TBD | Yes | Moderate |

| Compound 59 (similar structure) | 0.5 | Yes | High |

| Compound 74 (similar structure) | 0.8 | Yes | Moderate |

Antifungal Activity

Thiazole derivatives have also been explored for their antifungal properties. Studies indicated that certain thiazole compounds exhibit potent antifungal activity against Candida albicans and Candida parapsilosis.

Table 2: Antifungal Activity Data

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 2d | 1.23 | Candida parapsilosis |

| Compound 2e | 0.5 | Candida albicans |

The mechanism by which N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine exhibits its biological activity involves the inhibition of key enzymes and disruption of cellular processes in microbial organisms. For example, studies have shown that thiazole derivatives can inhibit macromolecular synthesis in bacteria, leading to cell death.

Case Study 1: Antimicrobial Efficacy in Vivo

In a recent study, a derivative of the compound was tested in an in vivo mouse model to evaluate its antimicrobial efficacy. The results indicated that at doses up to 50 mg/kg, the compound exhibited no harmful effects on vital organs while effectively reducing bacterial load.

Case Study 2: Antifungal Activity Assessment

Another study focused on the antifungal activity of thiazole derivatives against Candida species. The results demonstrated that specific compounds showed MIC values comparable to established antifungal agents like ketoconazole, suggesting their potential as alternative treatments.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine has been evaluated through in silico studies. The compound demonstrated favorable absorption and distribution characteristics with acceptable metabolism rates.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Moderate |

| Excretion | Renal |

Toxicological assessments indicate low toxicity levels in human cultured cells, further supporting its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.